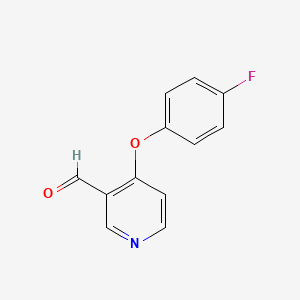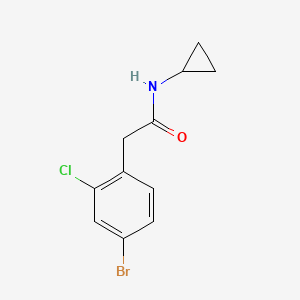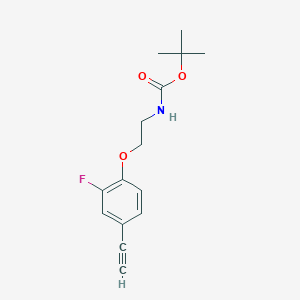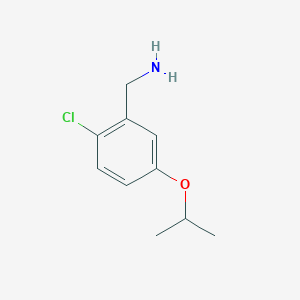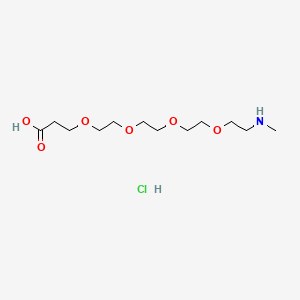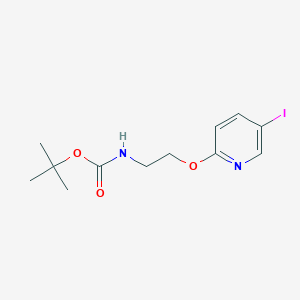
tert-Butyl (2-((5-iodopyridin-2-yl)oxy)ethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (2-((5-iodopyridin-2-yl)oxy)ethyl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a 2-((5-iodopyridin-2-yl)oxy)ethyl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-((5-iodopyridin-2-yl)oxy)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-((5-iodopyridin-2-yl)oxy)ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions: tert-Butyl (2-((5-iodopyridin-2-yl)oxy)ethyl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
科学研究应用
Chemistry: In chemistry, tert-Butyl (2-((5-iodopyridin-2-yl)oxy)ethyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the iodopyridine moiety makes it a candidate for radiolabeling and imaging studies .
Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
作用机制
The mechanism of action of tert-Butyl (2-((5-iodopyridin-2-yl)oxy)ethyl)carbamate is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The iodopyridine moiety may play a role in binding to these targets, while the tert-butyl carbamate group could influence the compound’s stability and bioavailability .
相似化合物的比较
- tert-Butyl (2-((5-bromopyridin-2-yl)oxy)ethyl)carbamate
- tert-Butyl (2-((5-chloropyridin-2-yl)oxy)ethyl)carbamate
- tert-Butyl (2-((5-fluoropyridin-2-yl)oxy)ethyl)carbamate
Comparison: Compared to its analogs with different halogen substituents (bromine, chlorine, fluorine), tert-Butyl (2-((5-iodopyridin-2-yl)oxy)ethyl)carbamate is unique due to the presence of the iodine atom. Iodine is larger and more polarizable than other halogens, which can influence the compound’s reactivity and interactions with biological targets. This makes it particularly useful in applications requiring radiolabeling or specific binding properties .
属性
IUPAC Name |
tert-butyl N-[2-(5-iodopyridin-2-yl)oxyethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17IN2O3/c1-12(2,3)18-11(16)14-6-7-17-10-5-4-9(13)8-15-10/h4-5,8H,6-7H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXONHVGLRCGRSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=NC=C(C=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(3-Bromo-5-nitrophenyl)methyl]piperidine](/img/structure/B8128164.png)

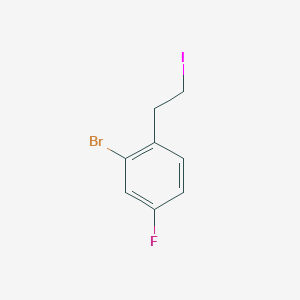
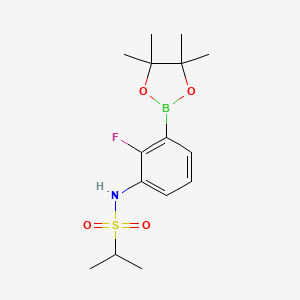
![4-Bromo-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8128205.png)
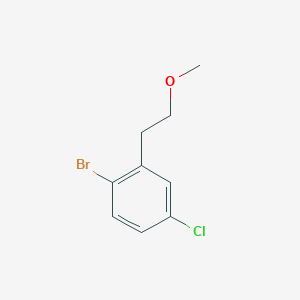
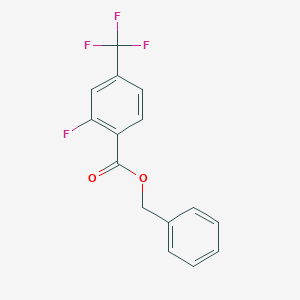
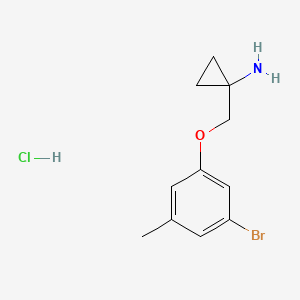
![1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine](/img/structure/B8128229.png)
